(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate
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Overview
Description
(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate is a versatile chemical compound used in scientific research. Its unique properties enable various applications, making it valuable for studying molecular interactions and developing innovative materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with (1-amino-1-oxopropan-2-yl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: 4-formylbenzoic acid derivatives.
Reduction: 4-hydroxymethylbenzoate derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate exerts its effects involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity makes it a valuable tool for modifying biomolecules and studying their functions.
Comparison with Similar Compounds
Similar Compounds
(1-Amino-1-oxopropan-2-yl) 4-methylbenzoate: Similar structure but with a methyl group instead of a formyl group.
(1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate: Contains a nitro group, which alters its reactivity and applications.
(1-Amino-1-oxopropan-2-yl) 4-hydroxybenzoate: Features a hydroxyl group, making it more hydrophilic.
Uniqueness
(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate is unique due to its formyl group, which provides distinct reactivity compared to other similar compounds. This uniqueness allows for specific applications in chemical synthesis and biological studies.
Properties
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7(10(12)14)16-11(15)9-4-2-8(6-13)3-5-9/h2-7H,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRAQXCOYGQFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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